3-Isopropyl-3-butene-1-ol
Overview
Description
3-Isopropyl-3-butene-1-ol is an organic compound with the molecular formula C7H14O It is an alcohol with a double bond in its structure, making it an unsaturated alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Isopropyl-3-butene-1-ol can be synthesized through several methods. One common method involves the reaction of isobutene (2-methylpropene) with formaldehyde. This reaction typically occurs under acidic conditions, leading to the formation of the desired alcohol. The reaction can be represented as follows:
[ \text{CH}_2=\text{C(CH}_3\text{)}_2 + \text{HCHO} \rightarrow \text{CH}_2=\text{C(CH}_3\text{)}\text{CH}_2\text{OH} ]
Industrial Production Methods
Industrial production of this compound often involves the same reaction between isobutene and formaldehyde. The reaction is carried out in large-scale reactors under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as distillation to separate the desired compound from by-products .
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-3-butene-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the double bond.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: 3-Isopropyl-3-butene-1-al (aldehyde) or 3-Isopropyl-3-butenoic acid (carboxylic acid).
Reduction: 3-Isopropylbutan-1-ol (saturated alcohol).
Substitution: 3-Isopropyl-3-butene-1-chloride (chlorinated compound).
Scientific Research Applications
3-Isopropyl-3-butene-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 3-Isopropyl-3-butene-1-ol involves its interaction with various molecular targets. The compound can undergo electrophilic addition reactions due to the presence of the double bond. This allows it to react with electrophiles, forming new chemical bonds. The hydroxyl group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-buten-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
3-Buten-1-ol: Lacks the isopropyl group, making it less sterically hindered.
4-Penten-1-ol: Has a longer carbon chain with the double bond in a different position.
Uniqueness
3-Isopropyl-3-butene-1-ol is unique due to the presence of both an isopropyl group and a double bond in its structure. This combination imparts distinct chemical properties, such as increased steric hindrance and reactivity towards electrophiles, making it valuable in various chemical reactions and applications .
Properties
IUPAC Name |
4-methyl-3-methylidenepentan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h6,8H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XECQOLIOBNMTQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76019-22-2 | |
Record name | 4-methyl-3-methylidenepentan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.